molecular formula C7H9NO2S B1277166 (S)-3-Amino-3-(thiophen-3-yl)propanoic acid CAS No. 773050-73-0

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid

Cat. No.: B1277166
CAS No.: 773050-73-0
M. Wt: 171.22 g/mol
InChI Key: UPDVATYZQLTZOZ-LURJTMIESA-N
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Description

“(S)-2-Amino-3-(thiophen-3-yl)propanoic acid” is a compound with the CAS Number: 3685-51-6. It has a molecular weight of 171.22 . Another related compound is “3-(Thiophen-3-yl)propanoic acid” with a molecular weight of 156.20 g/mol .


Molecular Structure Analysis

The InChI code for “(S)-2-Amino-3-(thiophen-3-yl)propanoic acid” is 1S/C7H9NO2S/c8-6(7(9)10)3-5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1 . For “3-(Thiophen-3-yl)propanoic acid”, the InChI code is InChI=1S/C7H8O2S/c8-7(9)2-1-6-3-4-10-5-6/h3-5H,1-2H2,(H,8,9) .


Physical and Chemical Properties Analysis

“(S)-2-Amino-3-(thiophen-3-yl)propanoic acid” is a solid and should be stored in a dark place, sealed in dry, at 2-8°C . The “3-(Thiophen-3-yl)propanoic acid” also is a solid .

Scientific Research Applications

1. Synthesis and Biological Activities

(S)-3-Amino-3-(thiophen-3-yl)propanoic acid and its derivatives are involved in various synthetic pathways, leading to compounds with potential biological activities. For instance, novel Pt(II)-complexes synthesized using an artificial alanine-based amino acid showed moderate cytotoxic activity on cancer cells and marked ability to bind DNA (Riccardi et al., 2019). Additionally, the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly with a furan or thiophene nucleus, led to compounds exhibiting various yields and potential for further biological investigations (Kitagawa et al., 2004).

2. Enzymatic Catalysis and Pharmaceutical Applications

This compound derivatives have been utilized in enzymatic processes for the synthesis of pharmaceutical intermediates. For example, Methylobacterium Y1-6 was used for the stereoselective hydrolysis of substrates containing 3-amino-3-phenyl-propanoate ester, leading to important pharmaceutical intermediates (Li et al., 2013).

3. Corrosion Inhibition and Material Science

Amino acids based on the structure of this compound have been synthesized and studied for their corrosion inhibition properties. They have shown significant inhibition efficiency, indicating their potential in material science and engineering applications (Srivastava et al., 2017).

4. Antimicrobial and Anti-Inflammatory Activities

Derivatives of this compound have been reported to exhibit antimicrobial and anti-inflammatory activities. For example, certain synthesized compounds showed significant anti-inflammatory activity using the rat paw edema method (Mokale et al., 2010).

5. Solar Cell Applications

Organic sensitizers derived from this compound have been engineered for solar cell applications. These sensitizers, upon anchoring onto TiO2 film, showed high incident photon to current conversion efficiency, underscoring their potential in photovoltaic applications (Kim et al., 2006).

Safety and Hazards

For “(S)-2-Amino-3-(thiophen-3-yl)propanoic acid”, the safety information includes the following hazard statements: H315; H319; H335. The precautionary statements are P261; P305+P351+P338 .

Properties

IUPAC Name

(3S)-3-amino-3-thiophen-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c8-6(3-7(9)10)5-1-2-11-4-5/h1-2,4,6H,3,8H2,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPDVATYZQLTZOZ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426162
Record name (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773050-73-0
Record name (3S)-3-Amino-3-(thiophen-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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